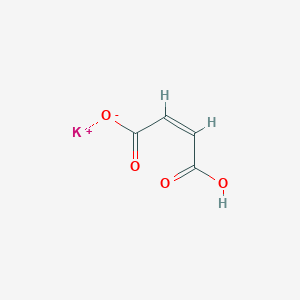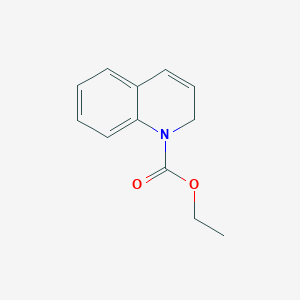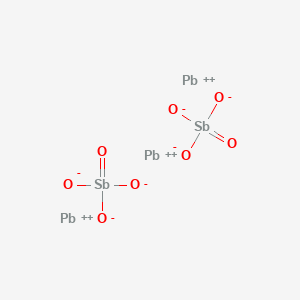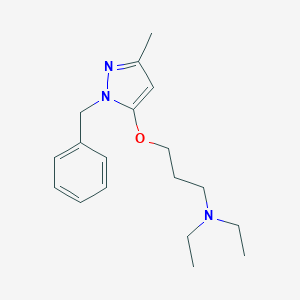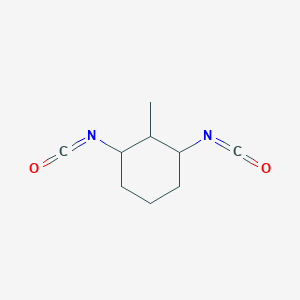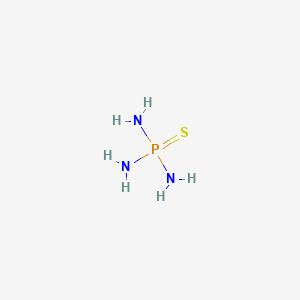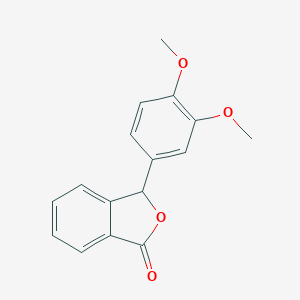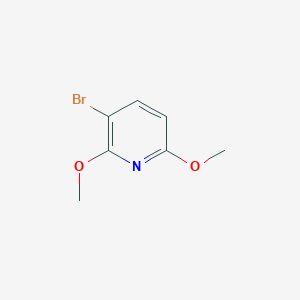
3-Bromo-2,6-dimethoxypyridine
Vue d'ensemble
Description
3-Bromo-2,6-dimethoxypyridine is a chemical compound with the molecular formula C7H8BrNO2 . It is a brominated and methoxylated derivative of pyridine .
Synthesis Analysis
The synthesis of 3-Bromo-2,6-dimethoxypyridine involves several steps. Initially, 2,6-Dimethoxypyridine is prepared from 2,6-dichlorpyridine. Then, by slow addition of bromine at -20 to -40 ℃, 3-bromo-2,6-dimethoxypyridine is produced in 74.8% yield . Electrophilic substitution with Ph_2PCl at -78 ℃ gives 3-bromo-2,6-dimethoxy-4-diphenylphosphinopyridine in 77.4% yield .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,6-dimethoxypyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
3-Bromo-2,6-dimethoxypyridine has a molecular weight of 218.05 g/mol . It has a XLogP3-AA value of 2.2, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are 216.97384 g/mol . It has a topological polar surface area of 31.4 Ų and a complexity of 123 .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Summary:
3-Bromo-2,6-dimethoxypyridine is investigated as a potential bromodomain inhibitor . Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins. Inhibiting bromodomains can modulate gene expression and has therapeutic implications for cancer, inflammation, and other diseases.
Methods of Application:
Researchers typically synthesize 3-Bromo-2,6-dimethoxypyridine using established organic synthesis methods. The compound’s structure is confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. In vitro and in vivo studies assess its binding affinity to bromodomains and its effects on gene expression.
Results:
Studies have shown that 3-Bromo-2,6-dimethoxypyridine effectively inhibits specific bromodomains, leading to altered gene expression patterns. Quantitative data includes IC50 values (concentration required for 50% inhibition) and binding kinetics. Further optimization of derivatives may enhance its therapeutic potential .
Computational Chemistry
Summary:
3-Bromo-2,6-dimethoxypyridine is investigated computationally to understand its electronic structure and reactivity.
Methods of Application:
Quantum mechanical calculations (density functional theory, ab initio methods) predict properties such as ionization potentials, electron affinities, and reaction pathways.
Results:
Researchers gain insights into its chemical behavior, aiding experimental design and interpretation.
Safety And Hazards
3-Bromo-2,6-dimethoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Propriétés
IUPAC Name |
3-bromo-2,6-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-6-4-3-5(8)7(9-6)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTYQBCAEWGFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349088 | |
| Record name | 3-bromo-2,6-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-dimethoxypyridine | |
CAS RN |
13445-16-4 | |
| Record name | 3-bromo-2,6-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13445-16-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




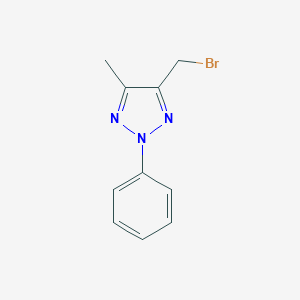
![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)

![13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene](/img/structure/B87969.png)
